N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. The “N-(4-fluorobenzyl)” part suggests the presence of a fluorobenzyl group attached to the molecule via a nitrogen atom . The “1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” part suggests the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an isopropyl group attached to one of the nitrogen atoms.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as 19F NMR could be used to analyze the structure, particularly due to the presence of a fluorine atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Fluorinated compounds are known to have unique reactivity, often participating in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could affect its polarity and lipophilicity .Scientific Research Applications
19F-NMR in Drug Discovery
In the context of drug discovery, particularly related to Human Immunodeficiency Virus (HIV), the compound N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide and its derivatives have been studied. Using 19F-nuclear magnetic resonance (NMR) spectroscopy, researchers were able to support the selection of candidate drugs for further development. This technique played a crucial role in understanding the metabolic fate and excretion balance of these compounds in animal models, providing valuable insights into their metabolic pathways and potential as HIV integrase inhibitors (Monteagudo et al., 2007).
Crystallography in Drug Design
The compound has also been a subject of study in crystallography to decipher its structural aspects. For instance, raltegravir monohydrate, a compound closely related to N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, was recognized as the first HIV integrase inhibitor. Detailed crystallographic analysis helped in understanding the molecular conformation, the dihedral angles between its core components, and the intramolecular hydrogen bonding patterns. This information is crucial for the rational design of drugs targeting the HIV integrase (Yamuna et al., 2013).
Solid-state Tautomeric Structure
The solid-state tautomeric structure and conformation of similar compounds have been resolved through single-crystal X-ray crystallography. This method provided insights into the electron distribution, molecular charge density, and electrostatic properties of the molecule, which are paramount in understanding the drug's interaction at the molecular level. The findings from high-field 1H and 13C NMR correlation spectroscopy confirm the tautomer existence in both solution and solid state, which is essential for the drug's pharmacological properties (Bacsa et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-oxo-1-propan-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10(2)19-14(20)8-7-13(18-19)15(21)17-9-11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGFYFQOHXSICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.